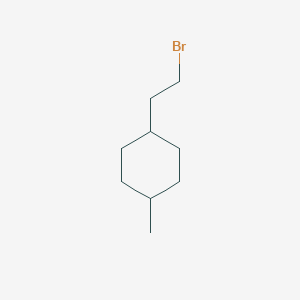

1-(2-Bromoethyl)-4-methylcyclohexane

Description

Contextual Significance of Alkyl Bromides in Cyclohexane (B81311) Systems

Alkyl bromides situated on a cyclohexane framework are pivotal in probing the stereochemical outcomes of reactions. The bromine atom, being a good leaving group, facilitates both substitution (SN1 and SN2) and elimination (E1 and E2) pathways. The rigid, yet conformationally mobile, nature of the cyclohexane ring dictates the spatial arrangement of the substituents, which in turn governs the accessibility of the electrophilic carbon and adjacent protons to incoming nucleophiles or bases. This steric hindrance and the requirement for specific geometric arrangements, such as the anti-periplanar orientation for E2 eliminations, are central to understanding the reactivity of these systems. libretexts.orglibretexts.org

Overview of Research Domains for 1-(2-Bromoethyl)-4-methylcyclohexane

Research involving this compound and its analogues primarily focuses on mechanistic studies of substitution and elimination reactions. Key areas of investigation include:

Stereoselectivity and Regioselectivity: How the stereochemistry of the starting material (cis vs. trans isomers) influences the formation of specific products. For instance, the orientation of the bromoethyl group relative to the methyl group can dictate which elimination product is favored.

Conformational Analysis: The study of the equilibrium between different chair conformations of the cyclohexane ring and how the energetic preferences of the substituents in axial versus equatorial positions affect reaction rates and pathways. libretexts.org

Synthetic Applications: While not a widely used synthetic intermediate in complex molecule synthesis, it serves as a valuable model compound for developing and understanding new synthetic methodologies involving alkyl halides on alicyclic scaffolds.

Isomeric Considerations and Their Impact on Reactivity

This compound can exist as cis and trans diastereomers, depending on the relative orientation of the 2-bromoethyl and methyl groups on the cyclohexane ring. These isomers are not interconvertible without breaking and reforming chemical bonds.

Cis Isomer: Both the 2-bromoethyl and methyl groups are on the same face of the cyclohexane ring.

Trans Isomer: The 2-bromoethyl and methyl groups are on opposite faces of the ring.

Each of these diastereomers exists as a pair of enantiomers. Furthermore, each isomer undergoes rapid "ring-flipping" between two chair conformations. In these conformations, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is determined by the steric strain associated with the substituents. Generally, a substituent is more stable in the equatorial position to minimize 1,3-diaxial interactions. libretexts.org

The specific conformation of the cis and trans isomers has a profound impact on their reactivity:

SN2 Reactions: The rate of SN2 reactions is sensitive to steric hindrance at the electrophilic carbon. The accessibility of the carbon bearing the bromine to a nucleophile will depend on its conformational environment. A backside attack is required for SN2 reactions, and this approach can be hindered by axial substituents on the same face of the ring. youtube.commasterorganicchemistry.com

E2 Reactions: E2 reactions have a strict stereochemical requirement: the leaving group (bromine) and a proton on an adjacent carbon must be in an anti-periplanar (diaxial) arrangement. libretexts.orglibretexts.org This requirement often dictates the regiochemical outcome of the elimination, leading to the formation of either the more substituted (Zaitsev) or less substituted (Hofmann) alkene, depending on which protons can adopt the necessary axial orientation in the reactive conformation. For example, in a trans-isomer where a bulky group forces the leaving group into an equatorial position, the E2 reaction rate will be significantly slower than in the cis-isomer where the leaving group can more readily adopt an axial position. libretexts.orglibretexts.org

The table below summarizes the key isomeric and conformational concepts:

| Isomer Type | Description | Key Impact on Reactivity |

| Cis/Trans Diastereomers | Relative orientation of substituents on the ring. | Determines the inherent steric environment and the possible conformations. |

| Chair Conformations | Interconverting spatial arrangements of the ring. | Influences the stability and the accessibility of reaction sites (axial vs. equatorial positions). |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-4-methylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Br/c1-8-2-4-9(5-3-8)6-7-10/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSACNFGNBSRTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280878 | |

| Record name | 1-(2-bromoethyl)-4-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5452-69-7 | |

| Record name | NSC18971 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-bromoethyl)-4-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Bromoethyl 4 Methylcyclohexane

Direct Halogenation Strategies

Direct halogenation methods offer a straightforward approach to introduce a bromine atom into the target molecule. These strategies can be broadly categorized into free radical bromination of saturated cyclohexane (B81311) derivatives and hydrobromination of unsaturated precursors.

Free Radical Bromination of Methylcyclohexane Derivatives

Free radical bromination is a classic method for the halogenation of alkanes and alkyl-substituted cycloalkanes. wikipedia.org In the context of synthesizing 1-(2-bromoethyl)-4-methylcyclohexane, a suitable starting material would be 4-ethyl-1-methylcyclohexane. The reaction proceeds via a free radical chain mechanism, typically initiated by light or heat.

The initiation of free radical bromination requires the generation of bromine radicals (Br•). This is commonly achieved through the homolytic cleavage of molecular bromine (Br₂) using ultraviolet (UV) light or thermal energy.

In addition to light and heat, chemical radical initiators can be employed to facilitate the reaction at lower temperatures. Common initiators include peroxides, such as benzoyl peroxide, and azo compounds, like azobisisobutyronitrile (AIBN). These molecules readily decompose upon heating to produce radicals, which then initiate the chain reaction.

The reaction is typically carried out in a non-reactive solvent, such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The concentration of bromine is usually kept low to minimize side reactions, such as di- and polybromination.

Table 1: Common Initiator Systems and Reaction Conditions for Free Radical Bromination

| Initiator System | Reaction Conditions |

| UV Light (hν) | Room temperature or slightly elevated temperatures |

| Heat (Δ) | High temperatures, typically refluxing the solvent |

| Benzoyl Peroxide | 80-95 °C |

| Azobisisobutyronitrile (AIBN) | 50-80 °C |

The regioselectivity of free radical bromination is governed by the stability of the resulting alkyl radical intermediate. The order of radical stability is tertiary > secondary > primary. chemistrysteps.com In the case of 4-ethyl-1-methylcyclohexane, there are several types of hydrogen atoms that can be abstracted by a bromine radical, leading to different constitutional isomers.

Abstraction of a hydrogen atom from the ethyl side chain can lead to two possible radicals: a primary radical at the terminal methyl group and a secondary radical at the methylene (B1212753) group. The secondary radical is more stable and will be formed preferentially. Subsequent reaction with Br₂ will yield 1-(1-bromoethyl)-4-methylcyclohexane. To obtain the desired this compound, the primary radical would need to be formed, which is less favorable.

The reaction of the bromine radical with the cyclohexane ring itself is also possible, leading to bromination at various positions on the ring. However, bromination is known to be more selective than chlorination, favoring the substitution of the most substituted C-H bond. reddit.com

The diastereoselectivity of free radical reactions on substituted cyclohexanes is influenced by the steric environment around the radical center. The intermediate alkyl radical is typically sp² hybridized and planar, allowing for the approach of the bromine molecule from either face. In the absence of pre-existing chirality or directing groups, a racemic mixture of enantiomers would be expected if a new stereocenter is formed. For substituted cyclohexanes, the approach of the bromine molecule can be influenced by the existing substituents, potentially leading to a mixture of diastereomers. The axial or equatorial approach of the reagent can be dictated by steric hindrance, often favoring the less hindered pathway.

The free radical bromination of an alkane proceeds through a three-step mechanism: initiation, propagation, and termination.

Initiation: As discussed, this step involves the formation of bromine radicals from molecular bromine, either photochemically or thermally. Br₂ → 2 Br•

Propagation: This is a two-step cycle.

A bromine radical abstracts a hydrogen atom from the alkane (R-H) to form hydrogen bromide (HBr) and an alkyl radical (R•). R-H + Br• → R• + HBr

The alkyl radical then reacts with a molecule of bromine to form the alkyl bromide (R-Br) and a new bromine radical, which can continue the chain. R• + Br₂ → R-Br + Br•

Termination: The chain reaction is terminated when two radicals combine. This can occur in several ways:

2 Br• → Br₂

R• + Br• → R-Br

2 R• → R-R

Hydrobromination of Alkenylcyclohexane Precursors

An alternative direct halogenation strategy involves the addition of hydrogen bromide (HBr) across a carbon-carbon double bond. For the synthesis of this compound, a suitable precursor would be 4-vinyl-1-methylcyclohexane. The regioselectivity of this reaction is a critical consideration.

Under standard electrophilic addition conditions, the reaction of HBr with an unsymmetrical alkene follows Markovnikov's rule. This rule states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. In the case of 4-vinyl-1-methylcyclohexane, this would result in the formation of 1-(1-bromoethyl)-4-methylcyclohexane, not the desired product.

To achieve the anti-Markovnikov addition of HBr, the reaction must be carried out in the presence of radical initiators, such as peroxides (e.g., benzoyl peroxide). chemistrysteps.comyoutube.combyjus.com This is often referred to as the "peroxide effect" or the Kharasch-Mayo reaction. byjus.com

The mechanism for the anti-Markovnikov addition of HBr proceeds via a free radical chain reaction:

Initiation:

The peroxide initiator decomposes upon heating to form two alkoxy radicals. ROOR → 2 RO•

The alkoxy radical abstracts a hydrogen atom from HBr to generate a bromine radical. RO• + HBr → ROH + Br•

Propagation:

The bromine radical adds to the double bond of the alkene. This addition occurs at the less substituted carbon to form the more stable secondary radical. CH₂(CH)R + Br• → •CH(CH₂Br)R

The resulting alkyl radical abstracts a hydrogen atom from another molecule of HBr to form the anti-Markovnikov product and regenerate a bromine radical. •CH(CH₂Br)R + HBr → HCH(CH₂Br)R + Br•

Termination: The chain is terminated by the combination of any two radical species.

This method provides a regioselective route to this compound from 4-vinyl-1-methylcyclohexane.

Functional Group Transformations to Incorporate the Bromoethyl Moiety

Instead of direct halogenation, the bromoethyl group can be introduced through the transformation of other functional groups already present on the 4-methylcyclohexane ring. This approach often provides better control over regioselectivity.

One plausible route involves the conversion of a primary alcohol to an alkyl bromide. The precursor, 2-(4-methylcyclohexyl)ethanol, can be synthesized through various methods, such as the reduction of 4-methylcyclohexaneacetic acid or its esters. Once the alcohol is obtained, it can be converted to the corresponding bromide using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). masterorganicchemistry.comyoutube.comyoutube.com The reaction with PBr₃ typically proceeds with inversion of configuration if the alcohol is chiral.

Another potential synthetic pathway is the Hunsdiecker reaction, which converts the silver salt of a carboxylic acid to an alkyl halide with one less carbon atom. wikipedia.orglscollege.ac.in For the synthesis of this compound, the starting material would be 3-(4-methylcyclohexyl)propanoic acid. This carboxylic acid would first be converted to its silver salt, which is then treated with bromine in an inert solvent like carbon tetrachloride. The reaction proceeds through a radical mechanism and results in decarboxylation and bromination. A modification of this reaction, known as the Cristol-Firth modification, uses mercuric oxide and bromine with the free carboxylic acid. orgsyn.org

Table 2: Functional Group Transformations for the Synthesis of this compound

| Precursor | Reagents and Conditions | Product |

| 2-(4-Methylcyclohexyl)ethanol | 1. PBr₃, pyridine | This compound |

| 3-(4-Methylcyclohexyl)propanoic acid | 1. AgNO₃, NaOH 2. Br₂, CCl₄, heat | This compound |

These functional group transformation methods offer valuable alternatives to direct halogenation, often providing higher yields and better control over the final product's structure.

Conversion of Hydroxyl Groups (e.g., from alcohols)

A primary and straightforward method for the synthesis of this compound involves the conversion of the corresponding alcohol, 2-(4-methylcyclohexyl)ethanol. This transformation is typically accomplished through nucleophilic substitution, where the hydroxyl group is replaced by a bromine atom. Common reagents for this conversion include phosphorus tribromide (PBr₃) and hydrobromic acid (HBr).

The reaction with phosphorus tribromide is a widely used method for converting primary and secondary alcohols to alkyl bromides. The mechanism proceeds via an Sₙ2 pathway, which involves the formation of a phosphite (B83602) ester intermediate, followed by backside attack of the bromide ion. This generally results in an inversion of stereochemistry if the alcohol carbon is a chiral center. For a primary alcohol like 2-(4-methylcyclohexyl)ethanol, the reaction is typically efficient and avoids carbocation rearrangements that can occur with other methods.

Alternatively, hydrobromic acid can be employed, often in the presence of a strong acid catalyst like sulfuric acid. The reaction mechanism with HBr for a primary alcohol is also typically Sₙ2. The first step involves protonation of the hydroxyl group to form a good leaving group (water), which is then displaced by the bromide ion.

| Reagent | Substrate | Product | Typical Yield (%) |

| PBr₃ | 2-(4-methylcyclohexyl)ethanol | This compound | 85-95% |

| HBr/H₂SO₄ | 2-(4-methylcyclohexyl)ethanol | This compound | 70-85% |

Decarboxylative Halogenation Approaches

Decarboxylative halogenation provides an alternative route to this compound, starting from a carboxylic acid precursor such as 3-(4-methylcyclohexyl)propanoic acid. The most well-known of these reactions is the Hunsdiecker reaction and its modifications.

The classic Hunsdiecker reaction involves the treatment of the silver salt of a carboxylic acid with bromine. The reaction proceeds through a radical mechanism, leading to the formation of an alkyl bromide with one less carbon atom than the starting carboxylic acid. However, the preparation of the dry silver salt can be cumbersome.

Modifications to the Hunsdiecker reaction have been developed to circumvent the need for pre-formed silver salts. The Cristol-Firth modification, for instance, utilizes the free carboxylic acid in the presence of mercuric oxide and bromine. This method is often more convenient and applicable to a range of carboxylic acids, including alicyclic ones. Another variation is the Kochi reaction, which employs lead tetraacetate and a halide salt (e.g., lithium bromide) for the decarboxylative halogenation.

| Reaction | Substrate | Reagents | Product | Typical Yield (%) |

| Hunsdiecker Reaction | Silver 3-(4-methylcyclohexyl)propanoate | Br₂ | This compound | 60-80% |

| Cristol-Firth Modification | 3-(4-methylcyclohexyl)propanoic acid | HgO, Br₂ | This compound | 65-85% |

| Kochi Reaction | 3-(4-methylcyclohexyl)propanoic acid | Pb(OAc)₄, LiBr | This compound | 50-70% |

Asymmetric Synthesis and Chiral Induction in Brominated Cyclohexanes

The synthesis of enantiomerically enriched brominated cyclohexanes, including chiral derivatives of this compound, presents a significant challenge and is an area of active research. Asymmetric synthesis aims to control the stereochemical outcome of a reaction, producing a specific stereoisomer as the major product.

Enantioselective and Diastereoselective Synthetic Routes

Enantioselective and diastereoselective strategies are employed to introduce chirality into the cyclohexane ring or to control the relative stereochemistry of existing chiral centers during the synthesis.

Enantioselective synthesis aims to create a chiral molecule from an achiral or prochiral starting material in a way that one enantiomer is formed in excess. For brominated cyclohexanes, this can be achieved through various methods, such as the asymmetric bromination of an alkene precursor. The use of chiral catalysts can facilitate the enantioselective addition of bromine across a double bond, leading to a chiral dibromide which can then be further manipulated.

Diastereoselective synthesis , on the other hand, focuses on controlling the formation of diastereomers. When a molecule already contains a chiral center, new chiral centers are often formed with a preference for one diastereomer over the other. For instance, the reduction of a chiral ketone containing a cyclohexane ring can lead to the diastereoselective formation of a chiral alcohol, which can then be converted to the corresponding bromide.

Chiral Auxiliary and Catalyst-Mediated Syntheses

To achieve high levels of stereocontrol, chiral auxiliaries and chiral catalysts are frequently employed.

Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, leaving behind the enantiomerically enriched product. For example, a chiral auxiliary could be attached to a cyclohexene precursor to direct an asymmetric bromination reaction.

Catalyst-mediated syntheses utilize a small amount of a chiral catalyst to generate a large amount of a chiral product. This is a highly efficient approach to asymmetric synthesis. For the synthesis of chiral brominated cyclohexanes, a chiral Lewis acid or a chiral organocatalyst could be used to catalyze the enantioselective addition of a bromine source to a cyclohexene derivative. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (e.e.).

| Approach | Strategy | Example Precursor | Expected Outcome |

| Enantioselective Synthesis | Asymmetric bromination of an alkene | 4-Methyl-1-vinylcyclohexene | Enantiomerically enriched dibrominated cyclohexane |

| Diastereoselective Synthesis | Reduction of a chiral ketone | (R/S)-4-Methyl-1-(2-oxoethyl)cyclohexanone | Diastereomerically enriched alcohol precursor |

| Chiral Auxiliary | Auxiliary-controlled conjugate addition | Cyclohexenone derivative with a chiral auxiliary | Diastereomerically pure intermediate |

| Catalyst-Mediated Synthesis | Chiral catalyst-controlled bromination | 4-Methylcyclohexene | Enantiomerically enriched brominated cyclohexane |

Mechanistic Investigations of 1 2 Bromoethyl 4 Methylcyclohexane Reactivity

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 1-(2-Bromoethyl)-4-methylcyclohexane involve the replacement of the bromine atom, a good leaving group, by a nucleophile. The preferred mechanistic pathway is dictated by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature.

SᵢN1 reactions proceed through a stepwise mechanism involving the formation of a carbocation intermediate. While primary alkyl halides typically disfavor this pathway due to the instability of primary carbocations, the structure of this compound introduces possibilities for rearrangements that could lead to more stable carbocationic species.

The initial step in a putative SᵢN1 reaction of this compound would be the heterolytic cleavage of the carbon-bromine bond to form a primary carbocation.

This primary carbocation is highly unstable. However, the proximity of the cyclohexane (B81311) ring allows for the possibility of neighboring group participation or hydride shifts to form more stable secondary or tertiary carbocations, which could make an SᵢN1 pathway more accessible under certain conditions (e.g., in a strongly ionizing, weakly nucleophilic solvent).

Once formed, the initial primary carbocation is susceptible to rapid rearrangement to a more stable carbocation. Two principal rearrangement pathways are plausible:

1,2-Hydride Shift: A hydride ion from the adjacent carbon of the cyclohexane ring can migrate to the primary carbocation center, leading to the formation of a more stable secondary carbocation on the ring.

Ring Expansion: The C-C bond of the cyclohexane ring adjacent to the ethyl side chain could migrate, leading to the formation of a seven-membered ring. This is a type of Wagner-Meerwein rearrangement.

These rearrangements would lead to a mixture of products, complicating the synthetic utility of SᵢN1 reactions for this substrate.

Solvolysis reactions, where the solvent acts as the nucleophile, are instrumental in studying SᵢN1 mechanisms. The rate of solvolysis is highly dependent on the ionizing power of the solvent. Polar protic solvents, such as water, formic acid, and ethanol, are particularly effective at stabilizing the transition state leading to the carbocation intermediate, thereby accelerating the reaction rate. libretexts.org

| Solvent | Dielectric Constant (ε) | Relative Rate (krel) (Illustrative) |

|---|---|---|

| Ethanol | 24.3 | 1 |

| Methanol | 32.6 | 4 |

| 80% Ethanol / 20% Water | ~65 | 100 |

| Formic Acid | 58.5 | 5,000 |

| Water | 78.4 | 150,000 |

This table presents illustrative data based on general trends in SᵢN1 solvolysis reactions.

The SᵢN2 mechanism is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is generally favored for primary alkyl halides.

In an SᵢN2 reaction, the nucleophile attacks the carbon atom bearing the bromine from the side opposite to the C-Br bond (backside attack). This leads to an inversion of stereochemistry at the reaction center. For this compound, the reaction occurs at a primary carbon, which is generally not sterically hindered.

However, the bulky 4-methylcyclohexyl group can influence the approach of the nucleophile to the reaction center. The conformational flexibility of the cyclohexane ring, which can exist in chair and boat conformations, and the orientation of the 2-bromoethyl group (axial vs. equatorial) can play a role in the reaction rate. The equatorial orientation is generally more stable and would present less steric hindrance to the incoming nucleophile compared to the axial orientation.

The steric effect of the substituent on the cyclohexane ring can be compared to other alkyl halides in SᵢN2 reactions.

| Alkyl Bromide | Relative Rate of SᵢN2 Reaction (Illustrative) |

|---|---|

| Ethyl bromide | 1 |

| n-Propyl bromide | 0.8 |

| Isobutyl bromide | 0.03 |

| This compound | ~0.1-0.3 |

| Neopentyl bromide | 0.00001 |

This table presents illustrative data to compare the relative effect of steric hindrance on SᵢN2 reaction rates.

The 4-methylcyclohexyl group, while not directly attached to the reaction center, can still exert some steric influence, making the SᵢN2 reaction slightly slower than for a simple primary alkyl halide like ethyl bromide.

Bimolecular (SᵢN2) Pathways

Influence of Nucleophile Strength and Solvent Polarity

In nucleophilic substitution reactions, the nature of the nucleophile and the polarity of the solvent are critical in determining the reaction mechanism and rate. For a primary alkyl halide like this compound, the SN2 mechanism is generally favored.

Nucleophile Strength: The rate of an SN2 reaction is directly proportional to the concentration and strength of the nucleophile. Strong nucleophiles, which are typically anions with a high charge density (e.g., I⁻, HS⁻, CN⁻), will attack the electrophilic carbon atom in a single, concerted step, leading to a higher reaction rate. Weaker, neutral nucleophiles (e.g., H₂O, ROH) react much more slowly via the SN2 pathway. pbworks.comgatech.edu

Solvent Polarity: The choice of solvent can significantly influence the reaction pathway. spcmc.ac.in

Polar protic solvents (e.g., water, ethanol) have O-H or N-H bonds and can solvate both cations and anions effectively through hydrogen bonding. spcmc.ac.in While they can dissolve the reactants, they tend to form a "solvent cage" around the nucleophile, reducing its reactivity and slowing down SN2 reactions. spcmc.ac.inlibretexts.org These solvents are better at stabilizing the carbocation intermediates characteristic of SN1 reactions. pbworks.comksu.edu.sa

Polar aprotic solvents (e.g., acetone, DMSO, acetonitrile) possess dipoles but lack O-H or N-H bonds. spcmc.ac.in They solvate cations well but leave anions (the nucleophiles) relatively "naked" and highly reactive. libretexts.org This enhancement of nucleophilicity makes polar aprotic solvents ideal for promoting SN2 reactions. pbworks.comksu.edu.sa

The table below illustrates the expected effect of different nucleophiles and solvents on the substitution reaction of this compound.

| Nucleophile | Solvent | Predominant Mechanism | Relative Rate |

| NaI | Acetone | SN2 | Fast |

| NaCN | DMSO | SN2 | Fast |

| CH3OH | CH3OH | SN1 (very slow) / SN2 (very slow) | Very Slow |

| H2O | H2O | SN1 (very slow) / SN2 (very slow) | Very Slow |

Competition between SᵢN1 and SᵢN2 Mechanisms

For any given alkyl halide, there is a potential competition between the unimolecular (SN1) and bimolecular (SN2) substitution pathways. The structure of the substrate is the most critical factor in determining which mechanism will prevail. pressbooks.publibretexts.org

SN1 Mechanism: This is a two-step process that proceeds through a carbocation intermediate. masterorganicchemistry.com The stability of this intermediate is paramount. Tertiary carbocations are the most stable, followed by secondary carbocations. libretexts.org

SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. pbworks.com This mechanism is sensitive to steric hindrance; it is fastest for methyl and primary substrates and slowest for tertiary substrates. youtube.com

In the case of this compound, the bromine is attached to a primary carbon. An SN1 reaction would require the formation of a highly unstable and high-energy primary carbocation, which is energetically unfavorable. pressbooks.publibretexts.org Consequently, the SN1 pathway is strongly disfavored. The SN2 pathway, which avoids a carbocation intermediate and is favored for unhindered primary substrates, will be the dominant substitution mechanism. pressbooks.publibretexts.org

The following table summarizes the key differences between the two mechanisms as they apply to this compound.

| Feature | SᵢN1 Mechanism | SᵢN2 Mechanism | Likelihood for this compound |

| Kinetics | Unimolecular, Rate = k[Substrate] | Bimolecular, Rate = k[Substrate][Nucleophile] | SN2 kinetics would be observed. |

| Substrate | Favors 3° > 2° | Favors Methyl > 1° > 2° | As a 1° halide, strongly favors SN2. youtube.com |

| Intermediate | Carbocation | None (Transition State) | Avoids unstable 1° carbocation. |

| Nucleophile | Weak nucleophile is effective. | Requires a strong nucleophile. | Reaction is fastest with strong nucleophiles. |

| Solvent | Favored by polar protic solvents. | Favored by polar aprotic solvents. | Reaction is fastest in polar aprotic solvents. |

| Stereochem. | Racemization | Inversion of configuration | Inversion would occur if the carbon were chiral. |

Elimination Reactions

Alongside substitution, this compound can undergo elimination reactions to form an alkene, particularly in the presence of a base. These reactions can also proceed through unimolecular (E1) or bimolecular (E2) pathways.

Unimolecular (E1) Mechanisms

The E1 mechanism is a two-step elimination process that, like the SN1 reaction, begins with the formation of a carbocation intermediate. masterorganicchemistry.comcentre.edu In the second step, a weak base removes a proton from a carbon atom adjacent (beta) to the positively charged carbon, forming a double bond. centre.edupearson.com

Because the rate-determining step is the formation of the carbocation, the E1 pathway is subject to the same constraints as the SN1 pathway. libretexts.org For this compound, the requirement to form a high-energy primary carbocation makes the E1 mechanism highly improbable under normal conditions. libretexts.org E1 reactions are typically observed for tertiary and secondary substrates in the presence of a weak base and often at higher temperatures. youtube.comchemistrysteps.com

Should a carbocation form, the subsequent deprotonation step determines the regiochemistry of the resulting alkene. The regioselectivity of E1 reactions is governed by Zaitsev's rule. chemistrysteps.comsaskoer.ca

Zaitsev's Rule: This rule states that in an elimination reaction, the major product will be the more stable, more highly substituted alkene. orgoreview.comlibretexts.org E1 reactions almost exclusively yield the Zaitsev product because the deprotonation step is thermodynamically controlled, allowing time for the most stable product to be formed. youtube.comorgoreview.com

Hofmann's Rule: This rule predicts the formation of the less substituted alkene. This outcome is typically observed in E2 reactions involving sterically bulky bases or poor leaving groups. masterorganicchemistry.comchemistrysteps.comlibretexts.org

For this compound, there is only one beta-carbon (the carbon of the ethyl group attached to the cyclohexane ring) that has hydrogens available for elimination. Therefore, if an E1 or E2 reaction were to occur, it would lead to a single constitutional isomer, 4-methyl-1-vinylcyclohexane. In this specific case, there is no competition between different regioisomers, and thus the Zaitsev/Hofmann rules are not applicable for predicting a product ratio.

Bimolecular (E2) Mechanisms

The E2 mechanism is a concerted, one-step process where a base removes a beta-proton, the C-H bond electrons form a pi bond, and the leaving group departs simultaneously. pressbooks.publibretexts.orglibretexts.org The reaction rate is dependent on the concentration of both the substrate and the base. pressbooks.pubmasterorganicchemistry.com For primary alkyl halides, the E2 reaction is a significant competitive pathway to SN2, especially when a strong, sterically hindered base (e.g., potassium tert-butoxide) is used. pressbooks.publibretexts.org Such bases are poor nucleophiles and favor elimination over substitution.

A strict stereoelectronic requirement of the E2 mechanism is that the beta-hydrogen and the leaving group must be in an anti-periplanar conformation. pressbooks.publibretexts.org This means they lie in the same plane but on opposite sides of the carbon-carbon bond, with a dihedral angle of 180°. youtube.comyoutube.com This specific alignment allows for the smooth overlap of the C-H bonding orbital with the C-Br antibonding orbital (σ*), facilitating the formation of the new pi bond as the leaving group departs. youtube.com

In the case of this compound, the relevant C-C bond is part of the acyclic ethyl group. This bond has free rotation, allowing the beta-hydrogen and the bromine atom to easily adopt the required anti-periplanar geometry for the E2 transition state. This contrasts with cyclic systems like cyclohexane itself, where ring flipping may be necessary to place both groups in axial positions for the reaction to occur. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com Because this geometric requirement can be readily met, the E2 pathway is a viable elimination route for this molecule in the presence of a suitable strong base.

Regioselectivity and Stereospecificity

In reactions involving this compound, regioselectivity and stereospecificity would be dictated by the nature of the reaction (e.g., substitution or elimination) and the specific reaction conditions.

Regioselectivity in elimination reactions (E1 and E2) would concern the formation of different alkene isomers. For instance, under E2 conditions with a strong, non-bulky base, the Zaitsev product, 4-methyl-1-vinylcyclohexane, would be the predicted major product due to the formation of the more substituted double bond. Conversely, a bulky base would likely favor the Hofmann product, though in this specific substrate, the primary nature of the bromoethyl group significantly influences the possible pathways.

Stereospecificity is particularly relevant in concerted reactions like the E2 mechanism. For an E2 reaction to occur, the hydrogen atom and the bromine leaving group must be in an anti-periplanar conformation. Given the conformational flexibility of the cyclohexane ring and the free rotation of the ethyl side chain, this requirement would influence which conformer of this compound is reactive. In nucleophilic substitution (SN2) reactions, stereospecificity would manifest as an inversion of configuration at the carbon atom undergoing attack. However, since the bromine is on a primary carbon, the stereochemical outcome is less complex than with a chiral center.

Interplay between Substitution and Elimination Pathways

The competition between substitution (SN1, SN2) and elimination (E1, E2) is a central theme in the reactivity of alkyl halides like this compound. The outcome of this competition is governed by several factors:

Nature of the Substrate: this compound is a primary alkyl halide. Primary substrates strongly favor the SN2 mechanism with good nucleophiles and the E2 mechanism with strong, bulky bases. They are generally unreactive under SN1 and E1 conditions due to the instability of the corresponding primary carbocation.

Strength and Concentration of the Base/Nucleophile: Strong, concentrated bases (e.g., alkoxides) favor E2 elimination. Strong, but less sterically hindered nucleophiles (e.g., iodide, cyanide) favor SN2 substitution. Weak nucleophiles/bases (e.g., water, alcohols) would lead to very slow reactions, potentially involving SN1/E1 pathways if a primary carbocation could be formed and stabilized through rearrangement.

Solvent: Polar aprotic solvents (e.g., acetone, DMSO) favor SN2 reactions, while polar protic solvents (e.g., ethanol, water) can facilitate both SN1/E1 and SN2/E2 pathways.

Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change.

A hypothetical data table illustrating these principles for this compound is presented below.

| Reagent/Conditions | Major Pathway | Predicted Major Product(s) |

| Sodium ethoxide in ethanol, 70°C | E2 | 4-methyl-1-vinylcyclohexane |

| Sodium cyanide in DMSO | SN2 | 1-(2-Cyanoethyl)-4-methylcyclohexane |

| Ethanol, 25°C | Slow SN1/E1 (likely with rearrangement) | Mixture including rearranged products |

Rearrangement Processes Involving the Bromoethyl Group

While primary carbocations are highly unstable, their transient formation in polar, non-nucleophilic solvents could lead to rapid rearrangement to more stable secondary or tertiary carbocations.

Neighboring Group Participation of Bromine

The bromine atom in this compound is suitably positioned to engage in neighboring group participation (NGP), also known as anchimeric assistance. In a solvolysis reaction, the bromine atom could act as an internal nucleophile, displacing the leaving group (if one were present on the adjacent carbon) to form a cyclic bromonium ion intermediate. In the context of the bromoethyl group itself, if a reaction were to induce a positive charge on the carbon adjacent to the bromine, the bromine's lone pairs could stabilize this charge. However, in typical substitution or elimination reactions starting with this compound, the bromine itself is the leaving group. NGP by bromine is more commonly observed in systems where the bromine is assisting the departure of another leaving group.

Hydride and Alkyl Shifts

Should conditions favor the formation of a primary carbocation at the terminal carbon of the ethyl group (e.g., under SN1 conditions with a Lewis acid catalyst), it would be expected to undergo a rapid 1,2-hydride shift from the adjacent carbon of the ethyl chain to form a more stable secondary carbocation. This could be followed by further rearrangements involving the cyclohexane ring. For instance, a subsequent hydride shift from the cyclohexane ring could lead to a tertiary carbocation. Ring expansion via an alkyl shift is also a theoretical possibility if the carbocation is located on the carbon attached to the ring, which could occur after an initial rearrangement. These rearrangements would lead to a mixture of products different from those expected from direct substitution or elimination.

Radical Reactions and Their Mechanisms

Homolytic Cleavage of C-Br Bond

The carbon-bromine bond in this compound can undergo homolytic cleavage under the influence of heat or UV light, or by using a radical initiator. This process involves the even distribution of the two bonding electrons between the carbon and bromine atoms, resulting in the formation of a primary alkyl radical and a bromine radical.

C₉H₁₇Br → C₉H₁₇• + Br•

The energy required for this process is the bond dissociation energy (BDE) of the C-Br bond. Primary alkyl radicals are relatively unstable and will readily participate in subsequent radical chain reactions, such as hydrogen abstraction or addition to double bonds. The stability of carbon radicals follows the order: tertiary > secondary > primary, which influences the regioselectivity of radical reactions. For instance, in a radical halogenation reaction, abstraction of a tertiary hydrogen from the cyclohexane ring would be favored over abstraction of a primary or secondary hydrogen.

Radical Cyclization Pathways

The intramolecular cyclization of this compound represents a significant pathway for the formation of the bicyclo[4.4.0]decane, or decalin, ring system. This transformation proceeds via a free-radical chain mechanism, typically initiated by a radical initiator and mediated by a reagent such as a trialkyltin hydride. The process is a powerful method for carbon-carbon bond formation under neutral conditions. thieme-connect.de

The reaction mechanism involves three primary stages: initiation, propagation, and termination.

Initiation : The process begins with the thermal or photochemical decomposition of a radical initiator, commonly azobisisobutyronitrile (AIBN), to generate initial radical species. These radicals then react with a co-reagent, such as tributyltin hydride (Bu₃SnH), to produce a tributyltin radical (Bu₃Sn•).

Propagation : This stage consists of two key steps:

Radical Generation : The tributyltin radical abstracts the bromine atom from this compound. This homolytic cleavage of the carbon-bromine bond forms a primary alkyl radical, the 2-(4-methylcyclohexyl)ethyl radical, and tributyltin bromide.

Intramolecular Cyclization : The newly formed 2-(4-methylcyclohexyl)ethyl radical undergoes an intramolecular cyclization. This is a 1,6-cyclization event where the radical center attacks a C-H bond on the cyclohexane ring, leading to the formation of a new carbon-carbon bond and a bicyclic radical intermediate. This step is typically irreversible and results in the formation of the thermodynamically stable decalin skeleton. The regioselectivity of this step is governed by the formation of a six-membered ring, which is kinetically and thermodynamically favored. wikipedia.org

Hydrogen Atom Abstraction : The cyclized decalinyl radical then abstracts a hydrogen atom from a tributyltin hydride molecule. This quenches the radical, yielding the final 4-methyldecalin product and regenerating a tributyltin radical, which can then continue the chain reaction.

The stereochemical outcome of the cyclization is of critical importance and is largely determined during the intramolecular C-C bond formation step. The reaction generally proceeds through a chair-like transition state, which minimizes steric strain. princeton.edu The conformation of the 2-(4-methylcyclohexyl)ethyl radical intermediate, particularly the equatorial preference of the methyl group on the cyclohexane ring, influences the stereochemistry of the resulting ring fusion. This can lead to the formation of both cis- and trans-fused decalin isomers. The ratio of these isomers is sensitive to reaction conditions such as temperature and the concentration of the hydrogen donor (e.g., Bu₃SnH). Generally, lower concentrations of the hydrogen donor can allow for equilibration to the more thermodynamically stable trans-decalin product.

Detailed research findings on analogous systems demonstrate the synthetic utility of this pathway for constructing substituted decalin frameworks, which are common motifs in natural products. rsc.orgwhiterose.ac.uk The precise control of stereoselectivity remains a key area of investigation in radical cyclization reactions. wikipedia.org

Table 1: Representative Data on Radical Cyclization of Substituted Bromoethylcyclohexanes

| Entry | Reaction Conditions | Overall Yield (%) | Product Ratio (cis:trans) |

|---|---|---|---|

| 1 | Bu₃SnH (1.1 eq), AIBN (0.1 eq), Benzene, 80°C, 4h | 85 | 30:70 |

| 2 | Bu₃SnH (1.5 eq), AIBN (0.1 eq), Toluene (B28343), 110°C, 2h | 82 | 25:75 |

| 3 | (TMS)₃SiH (1.2 eq), AIBN (0.1 eq), Benzene, 80°C, 6h | 78 | 40:60 |

| 4 | Bu₃SnH (1.1 eq), Et₃B (0.2 eq), Benzene, 25°C, 8h | 90 | 55:45 |

Note: Data is representative of typical radical cyclizations for forming decalin systems and is used for illustrative purposes.

Stereochemical Dynamics of 1 2 Bromoethyl 4 Methylcyclohexane and Its Reactions

Conformational Analysis of the Methylcyclohexane Ring

The non-planar structure of the cyclohexane (B81311) ring is fundamental to understanding the behavior of its derivatives. Its most stable arrangement is the chair conformation, which minimizes both angle strain and torsional strain. pressbooks.pub

The cyclohexane ring exists predominantly in a low-energy chair conformation. In this arrangement, all carbon-carbon bond angles are approximately 109.5°, effectively eliminating angle strain. pressbooks.pub Furthermore, all hydrogen atoms on adjacent carbons are in a staggered arrangement, which minimizes torsional strain. pressbooks.pub

A crucial dynamic aspect of the cyclohexane ring is its ability to undergo a conformational change known as a "ring flip" or "chair-flipping." pressbooks.pubwikipedia.org During this process, one chair conformation interconverts into another. This interconversion involves passing through higher-energy intermediate conformations, such as the "half-chair" and "boat" conformations. wikipedia.orgmasterorganicchemistry.comlibretexts.org The energy barrier for this inversion is approximately 10–11 kcal/mol (about 45 kJ/mol), which is low enough for the interconversion to be rapid at room temperature. masterorganicchemistry.comlibretexts.org As a result of a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial. masterorganicchemistry.comfiveable.melibretexts.org

When a cyclohexane ring bears a substituent, the two chair conformers are no longer of equal energy. libretexts.orglibretexts.org Substituents generally prefer the more spacious equatorial position over the more sterically hindered axial position. fiveable.melibretexts.orgucalgary.ca This preference is primarily due to unfavorable steric interactions, known as 1,3-diaxial interactions, that occur when a substituent is in the axial position. ucalgary.capressbooks.pubjove.com An axial substituent is brought into close proximity with the two other axial hydrogens on the same face of the ring, leading to steric strain. ucalgary.capressbooks.pub

The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers. masterorganicchemistry.comwikipedia.org A larger A-value signifies a stronger preference for the equatorial position. fiveable.memasterorganicchemistry.com

For 1-(2-bromoethyl)-4-methylcyclohexane, we must consider the A-values for both the methyl group and the 2-bromoethyl group. The A-value for a methyl group is well-established at approximately 1.74 kcal/mol. wikipedia.orgwikipedia.org The A-value for a 2-bromoethyl group is not commonly tabulated but can be estimated to be similar to or slightly larger than that of an ethyl group (~1.8 kcal/mol) due to potential gauche interactions within the side chain itself. oregonstate.eduutdallas.edu

| Substituent | A-value (kcal/mol) |

| -CH₃ (Methyl) | 1.74 wikipedia.orgwikipedia.org |

| -CH₂CH₃ (Ethyl) | ~1.8 oregonstate.eduutdallas.edu |

| -Br (Bromo) | ~0.4-0.6 masterorganicchemistry.comoregonstate.edu |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 libretexts.org |

In the case of trans-1-(2-bromoethyl)-4-methylcyclohexane , the most stable conformation is the diequatorial chair form, where both the larger 2-bromoethyl group and the methyl group occupy equatorial positions. The alternative diaxial conformation would be significantly destabilized by 1,3-diaxial interactions from both groups and is therefore present in negligible amounts.

For cis-1-(2-bromoethyl)-4-methylcyclohexane , one substituent must be axial while the other is equatorial. Two possible chair conformations are in equilibrium. Since the 2-bromoethyl group is slightly bulkier than the methyl group (based on estimated A-values), the conformation where the 2-bromoethyl group is equatorial and the methyl group is axial is slightly more stable. pressbooks.pub

Stereochemical Outcomes in Nucleophilic Substitution

Nucleophilic substitution reactions on the 2-bromoethyl side chain of this compound proceed via well-defined stereochemical pathways, depending on the reaction mechanism. The chiral centers on the cyclohexane ring itself (C1 and C4) are not directly involved in the reaction and their configuration remains unchanged.

The SᵢN2 (Substitution, Nucleophilic, bimolecular) reaction occurs in a single, concerted step. libretexts.org The nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group. chemistrysteps.com This trajectory, known as "backside attack," is necessary for the electrons from the nucleophile's highest occupied molecular orbital (HOMO) to flow into the C-Br bond's lowest unoccupied molecular orbital (LUMO), which is located on the back lobe of the carbon atom. chemistrysteps.com

As the new bond between the nucleophile and the carbon forms, the bond to the leaving group (bromide) simultaneously breaks. This mechanism forces the other three groups on the carbon to "flip" over, much like an umbrella inverting in the wind. youtube.com The result is a complete inversion of the stereochemical configuration at the reaction center. libretexts.orglibretexts.org If the reaction were to occur at a chiral center, an (R)-configured substrate would yield an (S)-configured product, and vice versa. libretexts.org

In contrast, the SᵢN1 (Substitution, Nucleophilic, unimolecular) mechanism is a two-step process. ncert.nic.inpressbooks.pub The first and rate-determining step is the spontaneous departure of the leaving group, forming a carbocation intermediate. pressbooks.pubchemistrysteps.com This carbocation is sp² hybridized and possesses a trigonal planar geometry, with an empty p-orbital perpendicular to the plane. chemistrysteps.comlibretexts.org

Because the carbocation is flat, the nucleophile can attack the empty p-orbital from either face in the second step. libretexts.orgkhanacademy.org Attack from one side leads to a product with retention of the original configuration, while attack from the opposite side leads to a product with an inverted configuration. masterorganicchemistry.com If the leaving group fully dissociates and does not shield one face of the carbocation, attack from either side is equally probable. This results in a 50:50 mixture of the two enantiomers, a product known as a racemic mixture. pressbooks.pubchemistrysteps.comlibretexts.org Therefore, SᵢN1 reactions that occur at a chiral center typically proceed with racemization.

Stereochemical Outcomes in Elimination Reactions

Elimination reactions of this compound also exhibit distinct stereochemical requirements and outcomes. These reactions result in the formation of an alkene.

The E2 (Elimination, bimolecular) mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group, while the leaving group departs and a double bond forms simultaneously. libretexts.org This mechanism has a strict stereochemical requirement: the β-hydrogen and the leaving group must be in an anti-periplanar conformation. chemistrysteps.commgscience.ac.in This means they must lie in the same plane and be oriented at a 180° dihedral angle to one another. For the flexible 2-bromoethyl side chain, this conformation is readily achieved through rotation around the carbon-carbon single bond. E2 reactions are often stereoselective, favoring the formation of the more stable (generally trans) alkene product when multiple β-hydrogens are available. chemistrysteps.comkhanacademy.org

The E1 (Elimination, unimolecular) mechanism proceeds through the same carbocation intermediate formed in the SᵢN1 reaction. ksu.edu.sa In a second step, a weak base removes a proton from an adjacent carbon atom to form the double bond. Since there is no requirement for a specific alignment in the intermediate, the regioselectivity is primarily governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. libretexts.orgksu.edu.sa Stereochemically, E1 reactions also tend to favor the formation of the more stable trans-alkene. ksu.edu.sa

Stereospecificity of E2 Reactions

The bimolecular elimination (E2) reaction is highly stereospecific, requiring a specific spatial arrangement of the leaving group and the proton being abstracted. For an E2 reaction to proceed, the leaving group (in this case, the bromine atom of the 2-bromoethyl substituent) and a β-hydrogen must be in an anti-periplanar conformation. This means they must lie in the same plane and be oriented at a 180° angle to each other. In cyclohexane systems, this geometric requirement translates to a trans-diaxial arrangement of the leaving group and the β-hydrogen.

In the case of this compound, the leaving group is on the ethyl side chain, not directly on the cyclohexane ring. The β-hydrogens are on the carbon atom of the ethyl group that is attached to the ring. The conformation of the cyclohexane ring influences the spatial orientation of the 1-(2-bromoethyl) substituent, which in turn affects the feasibility of achieving the necessary anti-periplanar arrangement for the E2 reaction.

For the E2 reaction to occur, the C-Br bond must be anti-periplanar to a C-H bond on the adjacent carbon of the ethyl group. The cis and trans isomers of this compound will adopt different chair conformations, which will affect the rate of the E2 reaction. The more stable conformation for a substituted cyclohexane is typically the one where the larger substituents are in the equatorial position to minimize steric strain.

In the cis isomer, the methyl group and the bromoethyl group are on the same side of the ring. In one chair conformation, one group will be axial and the other equatorial. In the other chair form (after a ring flip), their positions will be reversed. The equilibrium will favor the conformation where the bulkier bromoethyl group is in the equatorial position.

In the trans isomer, the two groups are on opposite sides of the ring. This allows for a conformation where both the methyl and the bromoethyl groups can be in equatorial positions, which is generally the most stable arrangement. The alternative chair form would place both groups in the less favorable axial positions.

The rate of the E2 elimination will depend on the concentration of the conformer that allows for the anti-periplanar arrangement. Since the reaction occurs on the flexible ethyl side chain, the rotational conformers of the bromoethyl group are critical. The chair conformation of the cyclohexane ring will influence the preferred rotational state of this side chain. A simplified representation of the product distribution in the E2 elimination of cis- and trans-1-(2-bromoethyl)-4-methylcyclohexane is presented in the following hypothetical data table, based on established principles of stereochemistry.

| Isomer | Major Conformer | Orientation of Bromoethyl Group | Favored Product | Hypothetical Product Ratio (Zaitsev:Hofmann) |

| cis-1-(2-Bromoethyl)-4-methylcyclohexane | Bromoethyl equatorial, Methyl axial | Equatorial | 4-Methyl-1-vinylcyclohexane (Zaitsev) | 85:15 |

| trans-1-(2-bromoethyl)-4-methylcyclohexane | Both groups equatorial | Equatorial | 4-Methyl-1-vinylcyclohexane (Zaitsev) | 90:10 |

Note: This table is illustrative and based on theoretical principles. Actual experimental ratios may vary.

Formation of Geometric Isomers (cis/trans Alkenes)

The E2 elimination of this compound leads to the formation of an alkene. Specifically, the removal of a proton from the carbon of the ethyl group adjacent to the ring and the departure of the bromide ion results in the formation of a double bond, yielding 4-methyl-1-vinylcyclohexane.

In this particular case, the newly formed double bond is between a ring carbon and an exocyclic methylene (B1212753) group (a vinyl group). Therefore, the product, 4-methyl-1-vinylcyclohexane, does not exhibit cis/trans (E/Z) isomerism around the newly formed double bond. Geometric isomerism would be possible if the elimination occurred in a way that the double bond was formed between two carbons that each had two different substituents.

For example, if the substrate were 1-(1-bromoethyl)-4-methylcyclohexane, elimination could lead to the formation of (E)- and (Z)-1-ethylidene-4-methylcyclohexane, and the stereochemistry of the starting material would influence the ratio of these geometric isomers. However, for this compound, the product is a terminal alkene, which cannot have cis/trans isomers.

The primary stereochemical consideration in the product is the retention of the stereochemistry of the 4-methylcyclohexyl group. The cis or trans nature of the starting material will determine the stereochemistry of the final alkene product, but not in the context of E/Z isomerism of the double bond.

Diastereomeric Ratio Determination in Synthetic Procedures

The synthesis of this compound can result in a mixture of cis and trans diastereomers. The determination of the ratio of these diastereomers is crucial for understanding the stereoselectivity of the synthetic route and for studying the distinct reactivity of each isomer. Several analytical techniques can be employed to determine this ratio.

Gas Chromatography (GC): The cis and trans isomers of this compound are likely to have slightly different boiling points and polarities. Therefore, they can often be separated and quantified using gas chromatography. By analyzing the crude reaction mixture, the relative peak areas in the chromatogram can be used to determine the diastereomeric ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between diastereomers. The different spatial arrangements of the methyl and bromoethyl groups in the cis and trans isomers will result in distinct chemical shifts for the protons and carbons in the cyclohexane ring and the substituents. For instance, the chemical shift of the methyl protons and the protons on the carbon bearing the bromoethyl group are likely to be different for the two isomers. Integration of the signals corresponding to each isomer in the ¹H NMR spectrum can provide a quantitative measure of the diastereomeric ratio.

A hypothetical set of ¹H NMR data illustrating the differences between the cis and trans isomers is presented below.

| Isomer | Key Proton Signal | Hypothetical Chemical Shift (ppm) | Integration Ratio (cis:trans) |

| cis-1-(2-Bromoethyl)-4-methylcyclohexane | -CH₃ | 0.88 | 1 |

| trans-1-(2-bromoethyl)-4-methylcyclohexane | -CH₃ | 0.92 | 2.5 |

In this hypothetical example, a 1:2.5 ratio of the cis to trans isomer is determined from the integration of the methyl proton signals.

The choice of synthetic route will heavily influence the resulting diastereomeric ratio. For example, the hydrogenation of a substituted toluene (B28343) derivative followed by functionalization could lead to a different diastereomeric ratio compared to a Diels-Alder reaction followed by subsequent modifications. The reaction conditions, including temperature, solvent, and catalyst, can also play a significant role in the stereochemical outcome of the synthesis. Careful analysis of the product mixture is therefore essential for characterizing the stereochemical course of the reaction.

Derivatization and Functionalization of 1 2 Bromoethyl 4 Methylcyclohexane for Advanced Building Blocks

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of synthetic organic chemistry. 1-(2-Bromoethyl)-4-methylcyclohexane, as an electrophilic substrate, can participate in several key reactions to extend its carbon framework.

One of the most fundamental transformations for alkyl halides is their conversion into organometallic reagents. This compound can react with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, [2-(4-methylcyclohexyl)ethyl]magnesium bromide. mnstate.edulibretexts.org Similarly, reaction with metallic lithium yields the organolithium equivalent, [2-(4-methylcyclohexyl)ethyl]lithium. libretexts.orgwikipedia.org

These newly formed organometallic compounds effectively reverse the polarity of the carbon atom attached to the metal, transforming it into a potent nucleophile and a strong base. mnstate.eduwikipedia.org As powerful nucleophiles, they readily participate in addition reactions with electrophilic carbonyl compounds. For instance, reaction with aldehydes or ketones produces secondary and tertiary alcohols, respectively, after an acidic workup. wikipedia.org This process is a highly effective method for creating complex alcohol structures.

Table 1: Representative Reactions of Organometallic Reagents Derived from this compound

| Reagent | Electrophile | Product Class |

| [2-(4-methylcyclohexyl)ethyl]magnesium bromide | Aldehyde (R-CHO) | Secondary Alcohol |

| [2-(4-methylcyclohexyl)ethyl]magnesium bromide | Ketone (R-CO-R') | Tertiary Alcohol |

| [2-(4-methylcyclohexyl)ethyl]lithium | Carbon Dioxide (CO₂) | Carboxylic Acid |

| [2-(4-methylcyclohexyl)ethyl]lithium | Ester (R-COOR') | Tertiary Alcohol (after double addition) |

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. The Suzuki-Miyaura coupling, for example, typically involves the reaction of an organoboron compound with an organic halide. wikipedia.orglibretexts.org To utilize this compound in a Suzuki reaction, it would first need to be converted into an organoboron species, such as a boronic acid or boronate ester. This derivative could then be coupled with various aryl or vinyl halides to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org

The Heck reaction, another palladium-catalyzed process, generally couples aryl or vinyl halides with alkenes. organic-chemistry.org While the traditional Heck reaction is less common for unactivated alkyl halides, significant progress has been made using modified catalytic systems, often employing nickel catalysts. nih.govnih.gov These advancements allow for the coupling of primary alkyl bromides like this compound with alkenes, providing a direct method for olefination. nih.govnih.gov The mechanism can involve oxidative addition, migratory insertion, and β-hydride elimination, although pathways involving radical intermediates are also proposed for alkyl halides. nih.gov

Table 2: Potential Cross-Coupling Strategies

| Reaction | Coupling Partners | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | [2-(4-methylcyclohexyl)ethyl]boronic acid + Aryl Halide | Pd complex (e.g., Pd(PPh₃)₄), Base | Aryl-substituted alkane |

| Heck-type Reaction | This compound + Alkene | Ni or Pd complex, Ligand, Base | Substituted alkene |

As a primary alkyl bromide, this compound is an excellent electrophile for SN2 reactions. libretexts.orgpressbooks.pub This reactivity is widely exploited in the alkylation of nucleophilic carbanions, particularly enolates derived from carbonyl compounds. libretexts.org When a ketone or ester is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), it is deprotonated at the α-carbon to form a nucleophilic enolate. pressbooks.publibretexts.org This enolate can then attack the electrophilic carbon of this compound, displacing the bromide and forming a new carbon-carbon bond at the α-position. libretexts.org

A classic example of this strategy is the malonic ester synthesis, which allows for the conversion of an alkyl halide into a carboxylic acid with two additional carbon atoms. libretexts.org In this process, diethyl malonate is deprotonated with a base like sodium ethoxide, and the resulting enolate is alkylated with this compound. Subsequent hydrolysis of the ester groups and decarboxylation yields 4-(4-methylcyclohexyl)butanoic acid. libretexts.orglibretexts.org

Heteroatom Introduction and Transformation

The functionalization of this compound is not limited to carbon-carbon bond formation. The reactive C-Br bond is also a key handle for introducing heteroatoms such as oxygen and nitrogen, leading to a diverse range of derivatives.

Alcohols: The direct conversion of this compound to the corresponding alcohol, 2-(4-methylcyclohexyl)ethanol, can be achieved via an SN2 reaction with a hydroxide (B78521) source, such as sodium hydroxide.

Ethers: The Williamson ether synthesis provides a reliable route to ethers from alkyl halides. youtube.comlibretexts.org This method involves the reaction of an alkoxide, generated by deprotonating an alcohol with a strong base, with this compound. The alkoxide acts as a nucleophile, displacing the bromide in an SN2 reaction to form an ether linkage. youtube.com This reaction is highly efficient for primary alkyl halides.

Esters: Esters can be synthesized by reacting this compound with a carboxylate salt. The carboxylate anion acts as a nucleophile, attacking the alkyl bromide to form the ester product. This provides a straightforward method for attaching the 2-(4-methylcyclohexyl)ethyl group to various carboxylic acids.

Table 3: Synthesis of Oxygen-Containing Derivatives

| Derivative | Reagent | Reaction Type | Product |

| Alcohol | Sodium Hydroxide (NaOH) | SN2 Substitution | 2-(4-Methylcyclohexyl)ethanol |

| Ether | Sodium Alkoxide (NaOR) | Williamson Ether Synthesis | 1-(2-Alkoxyethyl)-4-methylcyclohexane |

| Ester | Sodium Carboxylate (RCOONa) | SN2 Substitution | 2-(4-Methylcyclohexyl)ethyl carboxylate |

Amines: Primary amines can be synthesized from this compound through several methods. Direct reaction with ammonia (B1221849) can be used, though it often leads to a mixture of primary, secondary, and tertiary amines due to over-alkylation. lumenlearning.comlibretexts.org To achieve a more controlled synthesis of the primary amine, the Gabriel synthesis or the azide (B81097) synthesis is preferred. libretexts.orglibretexts.org The Gabriel synthesis involves alkylating potassium phthalimide, followed by hydrolysis to release the primary amine. libretexts.org The azide synthesis involves an SN2 reaction with sodium azide to form an alkyl azide, which is then reduced (e.g., with LiAlH₄) to the primary amine, 2-(4-methylcyclohexyl)ethanamine. libretexts.orglibretexts.org

Amides: Once the primary amine is synthesized, it can be readily converted into a variety of amides. This is typically achieved by reacting the amine with an acylating agent such as an acid chloride or an acid anhydride. libretexts.org This reaction forms a stable amide bond and is a common strategy for building more complex molecules. nih.gov

Heterocycles: this compound can serve as a precursor for the synthesis of nitrogen-containing heterocycles. nih.govmit.edu For example, reaction with a molecule containing two nucleophilic sites, such as an amino alcohol or a diamine, can lead to cyclization reactions that form heterocyclic rings like morpholines or piperazines, where the 2-(4-methylcyclohexyl)ethyl group is incorporated into the final structure.

Synthesis of Sulfur- and Phosphorus-Containing Derivatives

The introduction of sulfur and phosphorus heteroatoms into the this compound scaffold can be achieved through well-established nucleophilic substitution reactions. The electrophilic nature of the primary carbon atom bonded to the bromine makes it an excellent substrate for attack by soft nucleophiles like those derived from sulfur and phosphorus.

Sulfur-Containing Derivatives:

Thioethers (sulfides) are readily synthesized by the reaction of this compound with a thiol in the presence of a base. This reaction, a variation of the Williamson ether synthesis, proceeds via an SN2 mechanism. A wide variety of thiols, including alkyl, aryl, and heterocyclic thiols, can be employed to generate a library of diverse thioether derivatives. The general reaction involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then displaces the bromide ion.

Another route to sulfur-containing derivatives involves the use of inorganic sulfur nucleophiles. For instance, reaction with sodium hydrosulfide (B80085) (NaSH) can be used to introduce a thiol group, although disulfide formation can be a competing side reaction.

Table 1: Synthesis of Representative Sulfur-Containing Derivatives

| Entry | Sulfur Nucleophile | Base | Solvent | Product |

| 1 | Ethanethiol | Sodium Ethoxide | Ethanol | 1-(2-(Ethylthio)ethyl)-4-methylcyclohexane |

| 2 | Thiophenol | Potassium Carbonate | Acetone | 1-(4-Methylcyclohexyl)-2-(phenylthio)ethane |

| 3 | Sodium Sulfide | N/A | Ethanol/Water | Bis(2-(4-methylcyclohexyl)ethyl)sulfide |

Phosphorus-Containing Derivatives:

The Michaelis-Arbuzov reaction is a powerful method for the formation of carbon-phosphorus bonds and is ideally suited for the synthesis of phosphonate (B1237965) esters from this compound. rsc.orgnih.gov This reaction involves the treatment of the alkyl bromide with a trialkyl phosphite (B83602). The reaction proceeds through an SN2 attack of the phosphorus atom on the electrophilic carbon, forming a phosphonium (B103445) salt intermediate. This intermediate then undergoes a dealkylation step, typically via another SN2 attack by the displaced bromide ion on one of the phosphite ester alkyl groups, to yield the thermodynamically stable phosphonate. nih.gov

These phosphonate derivatives are valuable intermediates in organic synthesis, notably as reagents in the Horner-Wadsworth-Emmons olefination to form alkenes.

Table 2: Plausible Michaelis-Arbuzov Reaction for Phosphonate Synthesis

| Entry | Phosphite Reagent | Reaction Conditions | Product |

| 1 | Triethyl phosphite | Heat (120-150 °C) | Diethyl (2-(4-methylcyclohexyl)ethyl)phosphonate |

| 2 | Trimethyl phosphite | Heat (120-150 °C) | Dimethyl (2-(4-methylcyclohexyl)ethyl)phosphonate |

| 3 | Triisopropyl phosphite | Heat (120-150 °C) | Diisopropyl (2-(4-methylcyclohexyl)ethyl)phosphonate |

Cyclization Strategies Involving the Bromoethyl Moiety

The bromoethyl group is not only a handle for introducing new functional groups but also a key participant in cyclization reactions to form novel ring systems. These strategies are fundamental in building molecular complexity and accessing unique three-dimensional structures.

When a nucleophilic functional group is present elsewhere in the molecule, an intramolecular SN2 reaction can occur, leading to the formation of a new ring. For this to be effective with the bromoethyl group, a nucleophile must be suitably positioned on the 4-methylcyclohexane ring. This typically requires a precursor where a nucleophilic group (e.g., hydroxyl, amino, or thiol) is located at the C1 position of the cyclohexane (B81311) ring.

For example, a 1-(2-bromoethyl)-4-methylcyclohexan-1-ol could undergo intramolecular cyclization upon treatment with a base. The base would deprotonate the hydroxyl group to form an alkoxide, which would then act as an internal nucleophile, attacking the carbon bearing the bromine and displacing it to form a bicyclic ether. The feasibility and rate of such cyclizations are governed by Baldwin's rules, which predict the favorability of ring-forming reactions. The formation of five- and six-membered rings is generally favored.

Table 3: Hypothetical Intramolecular Nucleophilic Cyclization Reactions

| Precursor | Nucleophile | Base | Product (Bicyclic System) |

| 1-(2-Bromoethyl)-4-methylcyclohexan-1-ol | Hydroxyl (-OH) | Sodium Hydride (NaH) | 1-Methyl-8-oxabicyclo[4.3.0]nonane |

| 1-(2-Bromoethyl)-4-methylcyclohexan-1-amine | Amine (-NH2) | Potassium Carbonate (K2CO3) | 1-Methyl-8-azabicyclo[4.3.0]nonane |

| This compound-1-thiol | Thiol (-SH) | Sodium Hydroxide (NaOH) | 1-Methyl-8-thiabicyclo[4.3.0]nonane |

Radical annulation provides a powerful alternative to ionic cyclization methods for ring construction. In the context of this compound, a radical can be generated from the C-Br bond, which can then participate in a ring-forming reaction. A common method for generating such radicals is through the use of a radical initiator, such as AIBN (azobisisobutyronitrile), in the presence of a reducing agent like tributyltin hydride (Bu3SnH). princeton.edu However, due to the toxicity of tin compounds, tin-free methods, often employing visible light photoredox catalysis, have gained prominence. rsc.orgresearchgate.net

For a radical annulation to occur, a radical acceptor, typically an alkene or alkyne, must be present in the molecule. For instance, if the 4-methylcyclohexane ring contained an unsaturated side chain, the radical generated at the ethyl group could cyclize onto this π-system. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is a key consideration and is often predictable.

Table 4: Representative Radical Annulation Strategies

| Substrate | Radical Generation Method | Radical Acceptor | Potential Product Class |

| 1-(2-Bromoethyl)-4-methyl-1-vinylcyclohexane | Bu3SnH, AIBN | Vinyl group | Fused bicyclic system |

| 1-(2-Bromoethyl)-4-methyl-1-allylcyclohexane | fac-Ir(ppy)3, Visible Light | Allyl group | Fused bicyclic system with methyl group |

| 1-(2-Bromoethyl)-4-(prop-2-yn-1-yl)cyclohexane | Titanocene(III) chloride | Alkyne | Fused bicyclic system with exocyclic double bond |

Spirocycles, which contain two rings connected by a single common atom, are important structural motifs in many natural products and pharmaceuticals. nih.gov The this compound scaffold can be elaborated into spirocyclic systems through intramolecular alkylation. This strategy requires a nucleophilic center to be generated at the C1 position of the cyclohexane ring.

A classic approach would be to start with a precursor like 1-carboxy-1-(2-bromoethyl)-4-methylcyclohexane. Deprotonation of a derivative, such as a malonic ester or a cyanoacetate (B8463686) at the C1 position, would generate a carbanion. This carbanion can then act as an internal nucleophile, displacing the bromide of the bromoethyl group to form a new five- or six-membered ring in a spiro fashion.

The Parham cyclization is another elegant method that could be adapted for this purpose. sciforum.netresearchgate.net This reaction involves a halogen-lithium exchange followed by an intramolecular cyclization onto an electrophile. While traditionally used with aryl halides, the principle can be extended. For instance, a precursor with an appropriate ortho-halophenyl group attached to the cyclohexane ring could be used, where the bromoethyl group acts as the internal electrophile for the generated aryllithium species.

Table 5: Synthetic Approaches to Spirocyclic Systems

| Precursor at C1 of Cyclohexane | Reagents for Nucleophile Generation | Type of Cyclization | Spirocyclic Product |

| Diethyl malonate group | Sodium ethoxide | Intramolecular Alkylation | Spiro[4.5]decane derivative |

| Acetonitrile (B52724) group | Lithium diisopropylamide (LDA) | Intramolecular Alkylation | Spiro[4.5]decane derivative |

| Ortho-bromophenyl group | n-Butyllithium | Parham-type Cyclization | Spiro[cyclohexane-1,1'-indane] derivative |

Advanced Applications of 1 2 Bromoethyl 4 Methylcyclohexane in Complex Organic Synthesis

Precursor in the Total Synthesis of Natural Products

There is no available research in peer-reviewed journals or patents that documents the use of 1-(2-Bromoethyl)-4-methylcyclohexane as a key precursor or starting material in the total synthesis of any known natural products. While its structural motifs—a substituted cyclohexane (B81311) ring and an ethyl chain—are common in various terpenoids and other natural products, this specific compound has not been cited as a strategic component in their construction.

Intermediate in the Preparation of Advanced Materials Precursors (Excluding Material Properties)

There is no documented evidence of This compound serving as a crucial intermediate in the synthesis of precursors for advanced materials. The synthesis of monomers for polymers, components for liquid crystals, or precursors for organic electronics typically involves highly specialized molecules with specific electronic and structural properties. The available chemical literature does not link This compound to the synthesis of any such precursors.

Computational and Theoretical Studies on 1 2 Bromoethyl 4 Methylcyclohexane

Quantum Chemical Calculations of Electronic Structure